molecular formula C17H16O3 B5890745 3-Methyl-5,6-pentano-7H-furo[3,2-g][1]benzopyran-7-one

3-Methyl-5,6-pentano-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B5890745
M. Wt: 268.31 g/mol
InChI Key: NPVBIPUIDAVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran compounds, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and furan derivatives can be subjected to cyclization reactions in the presence of catalysts like Lewis acids. The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Large-scale synthesis might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials, catalysts, and solvents is crucial in industrial settings to minimize waste and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ammidin
  • Imperatorin
  • Marmelosin
  • Pentosalen
  • 8-Isopentenyloxypsoralene
  • Heraclenin
  • Bergapten

Uniqueness

3-Methyl-5,6-pentano-7H-furo3,2-gbenzopyran-7-one stands out due to its specific substitution pattern and ring structure, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

16-methyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-9-19-15-8-16-14(7-13(10)15)11-5-3-2-4-6-12(11)17(18)20-16/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVBIPUIDAVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(CCCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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